Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-o-tolyl-, monohydrochloride
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Overview
Description
Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-o-tolyl-, monohydrochloride is a complex organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which is a classic method for constructing the indole ring system. For this compound, the synthesis might involve the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction typically yields the desired indole derivative in good yield.
Industrial Production Methods
Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-o-tolyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-o-tolyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of indole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-o-tolyl-, monohydrochloride is unique due to its specific substitution pattern on the indole ring, which can confer distinct chemical and biological properties compared to other indole derivatives
Properties
CAS No. |
13708-43-5 |
---|---|
Molecular Formula |
C20H25ClN2O |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
[5-methoxy-2-methyl-1-(2-methylphenyl)indol-3-yl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C20H24N2O.ClH/c1-14-8-6-7-9-19(14)22-15(2)18(13-21(3)4)17-12-16(23-5)10-11-20(17)22;/h6-12H,13H2,1-5H3;1H |
InChI Key |
JPTLJTHCUKHICQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C3=C2C=CC(=C3)OC)C[NH+](C)C)C.[Cl-] |
Origin of Product |
United States |
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